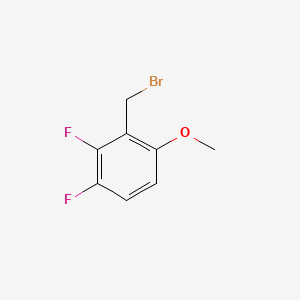

2,3-Difluoro-6-methoxybenzyl bromide

Übersicht

Beschreibung

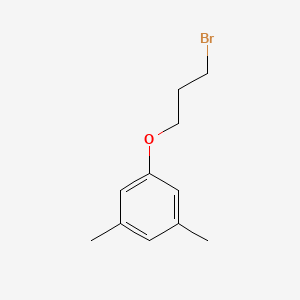

2,3-Difluoro-6-methoxybenzyl bromide is a chemical compound with the molecular formula C8H7BrF2O and a molecular weight of 237.044 g/mol .

Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-6-methoxybenzyl bromide consists of a benzyl group substituted with two fluorine atoms, a methoxy group, and a bromine atom . The InChI code for this compound is 1S/C8H7BrF2O/c1-12-7-3-2-6(10)8(11)5(7)4-9/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis

2,3-Difluoro-6-methoxybenzyl bromide is a solid powder at room temperature . It has a density of 1.6±0.1 g/cm3 . The boiling point is reported to be between 46-48°C or 225.9±35.0°C at 760 mmHg . The compound has a molar refractivity of 45.6±0.3 cm3 and a molar volume of 151.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Ionic Liquids Synthesis

2,3-Difluoro-6-methoxybenzyl bromide has been utilized in the preparation and characterization of ammonium-based ionic liquids. These quaternary ammonium salts, synthesized using ether-functionalized alkyl bromides, exhibit low melting points and enhanced thermal stability. The bromide salts are particularly notable for their synthesis involving ether functionalized alkyl bromide, emphasizing the reactivity and functional importance of such compounds in creating novel ionic liquids (Kärnä, Lahtinen, & Valkonen, 2009).

Synthesis of Radiotracers

The compound is also a critical intermediate in the synthesis of fluorinated α-amino acids, which are used as radiotracers in Positron Emission Tomography (PET). The complex synthesis process involves bromination procedures and purification steps to obtain high-purity radiotracers, demonstrating the compound's role in advanced medical imaging techniques (Zaitsev et al., 2002).

Catalysis in Organic Reactions

In organic synthesis, the compound is used in the formation of palladium(II) complexes with benzimidazolin-2-ylidene and phosphane ligands. These complexes are crucial in catalyzing Mizoroki–Heck C–C coupling reactions, showcasing the compound's role in facilitating bond formations in organic molecules (Türkmen, Pape, Hahn, & Çetinkaya, 2009).

Photocatalytic Applications

The compound is involved in the photochemical benzylic bromination process using BrCCl3. It's specifically applied in the development of a p-methoxybenzyl bromide generator for PMB protection, a process crucial for the production of pharmaceutically relevant intermediates (Otake et al., 2019).

Safety And Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3-(bromomethyl)-1,2-difluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-7-3-2-6(10)8(11)5(7)4-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUCRCMGEHPJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407354 | |

| Record name | 2,3-Difluoro-6-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-6-methoxybenzyl bromide | |

CAS RN |

886501-83-3 | |

| Record name | 2,3-Difluoro-6-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

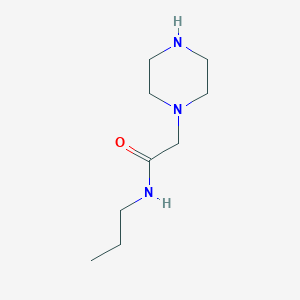

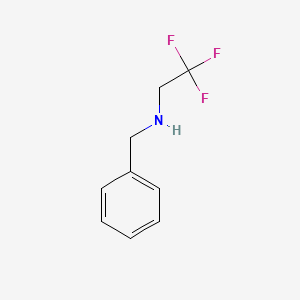

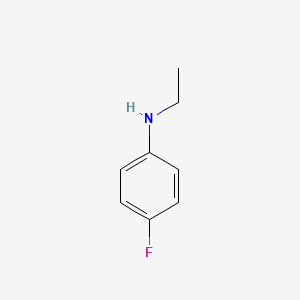

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1335627.png)

![3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1335644.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)